molecular formula C26H30O4 B1260734 (E)-1-[4-hydroxy-2-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one

(E)-1-[4-hydroxy-2-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one

Cat. No. B1260734
M. Wt: 406.5 g/mol
InChI Key: XQDZOCHQAMZEKZ-UKTHLTGXSA-N
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Description

1-[4-hydroxy-2-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2-propen-1-one is a member of chalcones.

Scientific Research Applications

Polymorphic Properties

The compound, also known as bavachalcone, exhibits polymorphic forms. In each form, molecules show nearly identical conformations with strong intra- and intermolecular hydrogen-bonded chains. This suggests potential applications in material sciences where polymorphism plays a critical role (Ravikumar et al., 2005).

Biological Activities

This compound and its derivatives display various biological activities. They exhibit notable NQO1 induction activity and have been tested for radical scavenging and α-glucosidase inhibition activities. This indicates potential applications in therapeutic research, particularly in the treatment of diseases related to oxidative stress and glucose metabolism (Luo et al., 2012).

Synthetic Applications

There's significant interest in the synthetic pathways of this compound for the production of novel compounds. Its synthesis involves processes like C-prenylation, protection of phenolic hydroxyl groups, and aldol condensation reactions, underscoring its utility in organic synthesis and drug development (Feng Ya, 2014).

Spectroscopic Properties

The spectroscopic properties of this compound have been extensively studied using methods like NMR, FT-IR, and mass spectrometry. These studies are crucial for its identification and characterization in various scientific applications, including material science and pharmaceuticals (Espinoza-Hicks et al., 2012).

Potential Antitumor Activities

Some derivatives of this compound have been investigated for their antitumor activities. This research is vital for the development of new anticancer drugs, particularly those targeting specific molecular pathways in cancer cells (Nkuete et al., 2015).

properties

Product Name

(E)-1-[4-hydroxy-2-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one

Molecular Formula

C26H30O4

Molecular Weight

406.5 g/mol

IUPAC Name

(E)-1-[4-hydroxy-2-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C26H30O4/c1-17(2)6-10-20-14-19(8-12-23(20)27)9-13-24(28)22-15-21(11-7-18(3)4)25(29)16-26(22)30-5/h6-9,12-16,27,29H,10-11H2,1-5H3/b13-9+

InChI Key

XQDZOCHQAMZEKZ-UKTHLTGXSA-N

Isomeric SMILES

CC(=CCC1=CC(=C(C=C1O)OC)C(=O)/C=C/C2=CC(=C(C=C2)O)CC=C(C)C)C

Canonical SMILES

CC(=CCC1=CC(=C(C=C1O)OC)C(=O)C=CC2=CC(=C(C=C2)O)CC=C(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-[4-hydroxy-2-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one
Reactant of Route 2
(E)-1-[4-hydroxy-2-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one
Reactant of Route 3
(E)-1-[4-hydroxy-2-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one
Reactant of Route 4
(E)-1-[4-hydroxy-2-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(E)-1-[4-hydroxy-2-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(E)-1-[4-hydroxy-2-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one

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